N-2-Butyl-N'-octyl ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Butyl-N’-octyl ethylenediamine is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where one hydrogen atom on each nitrogen is replaced by butyl and octyl groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-octyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction conditions usually include:
Temperature: 50-100°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N-2-Butyl-N’-octyl ethylenediamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-2-Butyl-N’-octyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, base (e.g., sodium hydroxide), room temperature to 50°C.
Major Products
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N-2-Butyl-N’-octyl ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-2-Butyl-N’-octyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N-Di-tert-butylethylenediamine
- N,N-Diethyl ethylenediamine
- N,N-Dibutyl ethylenediamine
Uniqueness
N-2-Butyl-N’-octyl ethylenediamine is unique due to its specific alkyl chain lengths, which confer distinct hydrophobic and steric properties. These properties make it particularly suitable for applications requiring specific molecular interactions and solubility characteristics.
Properties
Molecular Formula |
C14H32N2 |
---|---|
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N'-butan-2-yl-N-octylethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-4-6-7-8-9-10-11-15-12-13-16-14(3)5-2/h14-16H,4-13H2,1-3H3 |
InChI Key |
WNKJUDIWDNLYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCNC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.